2-(4-nitrophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate
Overview
Description
The compound “2-(4-nitrophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate” is an ester formed from a benzoic acid derivative and a 4-nitrophenol derivative . The trifluoromethyl group (-CF3) and the nitro group (-NO2) are both electron-withdrawing groups, which could influence the compound’s reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through esterification reactions . This typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of esters, nitro compounds, and trifluoromethyl compounds . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound could potentially undergo reactions typical of esters, nitro compounds, and trifluoromethyl compounds. For instance, esters can undergo hydrolysis, transesterification, and reduction reactions. Nitro compounds can be reduced to amines, and trifluoromethyl groups can participate in various organofluorine reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro and trifluoromethyl groups could increase the compound’s polarity, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO5/c17-16(18,19)13-4-2-1-3-12(13)15(22)25-9-14(21)10-5-7-11(8-6-10)20(23)24/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKZQUFJIOJVMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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